molecular formula C17H22N4O4S2 B2888815 N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 893147-71-2

N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No.: B2888815
CAS No.: 893147-71-2
M. Wt: 410.51
InChI Key: GIGJGCKUHSTMLG-UHFFFAOYSA-N
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Description

N-[5-({[(2,5-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with a sulfanyl-linked carbamoyl group at position 5 and a branched 3-methylbutanamide moiety at position 2. The 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may influence its electronic properties and biological interactions. This compound shares structural motifs with other thiadiazole-based molecules, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S2/c1-10(2)7-14(22)19-16-20-21-17(27-16)26-9-15(23)18-12-8-11(24-3)5-6-13(12)25-4/h5-6,8,10H,7,9H2,1-4H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGJGCKUHSTMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 2,5-dimethoxyphenyl isocyanate to form the carbamoyl derivative. Finally, the butanamide moiety is introduced through an acylation reaction using 3-methylbutanoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives.

Scientific Research Applications

N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Thiadiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activities
N-[5-({[(2,5-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide C₁₈H₂₁N₄O₄S₂ 437.5 2,5-Dimethoxyphenyl, 3-methylbutanamide Not explicitly reported (inference: potential antimicrobial/antifungal)
N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide C₁₄H₁₆FN₅O₄S₃ 433.5 2-Fluorophenyl, methanesulfonamido Not reported; fluorine may enhance bioavailability
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine C₁₈H₁₇N₃S₂ 339.5 3,5-Dimethylphenyl, methylsulfanyl Insecticidal, fungicidal
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Variable ~350–400 Thiazole-oxadiazole hybrid, substituted phenyl Antimicrobial (varies by substitution)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may enhance π-π stacking interactions in enzyme binding compared to electron-withdrawing fluorine in the fluorophenyl analogue .
  • Hybrid Systems : Compounds combining thiadiazole with oxadiazole or thiazole rings (e.g., and ) show enhanced antimicrobial activity, suggesting that heterocyclic hybridization is a viable strategy for optimizing bioactivity .

Biological Activity

N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a compound that incorporates a thiadiazole ring, which has been associated with various biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₆N₄O₅S₂
  • Molecular Weight : 420.5 g/mol
  • CAS Number : 893350-63-5

The compound features a thiadiazole moiety linked to a dimethoxyphenyl group and a butanamide side chain. This unique structure may contribute to its biological activity by facilitating interactions with specific molecular targets.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with the thiadiazole scaffold exhibit significant activity against various pathogens:

  • Antibacterial : Several studies have demonstrated that thiadiazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Antifungal : The compound's structure suggests potential antifungal activity, which has been observed in related thiadiazole compounds .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis:

  • Mechanism of Action : this compound may exert its anticancer effects by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
  • Case Studies : In vitro studies have indicated that thiadiazole derivatives can inhibit the growth of various cancer cell lines, with some showing IC50 values comparable to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural features. Key aspects include:

  • Substituents on the Thiadiazole Ring : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and biological efficacy .
  • Hydrophobicity and Lipophilicity : The sulfur atom in the thiadiazole ring enhances lipophilicity, facilitating cellular membrane penetration and increasing bioavailability .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacteria and fungi
AnticancerInhibits growth in multiple cancer cell lines
AntioxidantPotential to reduce oxidative stress

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